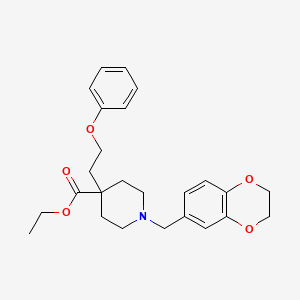![molecular formula C17H20N2O3S B4676296 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide](/img/structure/B4676296.png)
2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide
Vue d'ensemble
Description
2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, also known as MSPB, is a chemical compound that has been studied for its potential applications in scientific research. MSPB is a benzamide derivative that has shown promising results in various studies, including its potential use as an anti-inflammatory agent and in the treatment of cancer.
Mécanisme D'action
The mechanism of action of 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the inhibition of COX-2 activity, and the induction of apoptosis (programmed cell death) in cancer cells. Additionally, 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have low toxicity in vitro, suggesting that it may have potential as a safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is its potential as a safe and effective therapeutic agent, with low toxicity in vitro. Additionally, 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been shown to have anti-inflammatory and anti-cancer properties, making it a potentially valuable tool in various fields of scientific research. However, one limitation of 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide is its limited availability, as it is not yet widely used or commercially available.
Orientations Futures
There are several future directions for research on 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide, including further studies on its mechanisms of action, its potential applications in anti-inflammatory and anti-cancer research, and its potential as a therapeutic agent. Additionally, further research is needed to determine the optimal dosage and administration of 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide for different applications, as well as its potential side effects and interactions with other drugs. Overall, 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide shows promise as a valuable tool in scientific research, with potential applications in a variety of fields.
Applications De Recherche Scientifique
2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide has been studied for its potential applications in various fields of scientific research, including anti-inflammatory and anti-cancer research. In one study, 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide was found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This suggests that 2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide may have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(methanesulfonamido)-N-(3-phenylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-23(21,22)19-16-12-6-5-11-15(16)17(20)18-13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12,19H,7,10,13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIQQMCPQISPOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylsulfonyl)amino]-N-(3-phenylpropyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-dichloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4676215.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4676217.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-mesitylacetamide](/img/structure/B4676234.png)
![4-({4-[2-(2-chlorophenoxy)ethoxy]phenyl}carbonothioyl)morpholine](/img/structure/B4676239.png)

![4-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)thio]-6-(2-thienyl)nicotinonitrile](/img/structure/B4676258.png)
![2-{[2-(4-methylphenoxy)ethyl]thio}-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B4676262.png)
![2-fluoro-N-{2-[methyl(phenyl)amino]ethyl}benzamide](/img/structure/B4676278.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4676282.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4676284.png)

amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4676291.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4676303.png)
![N'-[(4-chlorophenoxy)acetyl]-2-methylpropanohydrazide](/img/structure/B4676309.png)